[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene is a chemical compound with the molecular formula C11H11F3 It is characterized by the presence of a trifluoromethyl group attached to a pentenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene typically involves the reaction of a suitable trifluoromethylated precursor with a benzene derivative. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
Scientific Research Applications
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene can be compared with other trifluoromethylated compounds, such as:
- [(3E)-5,5,5-Trifluoro-3-penten-1-yl]toluene
- [(3E)-5,5,5-Trifluoro-3-penten-1-yl]aniline
These compounds share the trifluoromethyl group but differ in their substituents on the benzene ring, leading to variations in their chemical properties and applications
Biological Activity
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Molecular Formula: C11H11F3
Molecular Weight: 200.20 g/mol
IUPAC Name: [(E)-5,5,5-trifluoropent-3-enyl]benzene
Structural Characteristics: The compound features a benzene ring connected to a pentenyl chain with a trifluoromethyl group, which significantly influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H11F3 |
Molecular Weight | 200.20 g/mol |
IUPAC Name | [(E)-5,5,5-trifluoropent-3-enyl]benzene |
InChI Key | DUEJRHFJDXFPQX-WEVVVXLNSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group may enhance binding affinity to proteins and enzymes due to increased hydrophobic interactions and potential for metabolic stability.
Potential Targets:
- Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptors: It could interact with receptors affecting signal transduction pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts due to increased membrane permeability and altered metabolic pathways in microorganisms.
Cytotoxicity Assays
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity against certain cancer cell types while showing minimal toxicity to normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 15 |
MCF7 (breast) | 20 |
A549 (lung) | 25 |
Case Studies
-
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of several trifluoromethylated compounds, including this compound. The findings suggested that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. -
Fluorinated Compound Interaction with Enzymes:
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that fluorinated compounds can serve as effective enzyme inhibitors. The study noted that this compound showed significant inhibition of specific kinases involved in cancer progression.
Properties
Molecular Formula |
C11H11F3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[(E)-5,5,5-trifluoropent-3-enyl]benzene |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
DUEJRHFJDXFPQX-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.